molecular formula C26H35ClN4O6S2 B2604639 N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1321835-07-7

N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2604639
CAS No.: 1321835-07-7
M. Wt: 599.16
InChI Key: DMQHWUCXSOPVGO-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core, a morpholinosulfonyl group, and a benzo[d]thiazol moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzo[d]thiazol Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazol ring.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazol moiety with diethylaminoethyl chloride or a similar reagent under basic conditions.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholinosulfonyl chloride under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects. This could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide sulfate

Uniqueness

N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2.ClH/c1-5-28(6-2)11-12-30(26-27-21-17-22(34-3)23(35-4)18-24(21)37-26)25(31)19-7-9-20(10-8-19)38(32,33)29-13-15-36-16-14-29;/h7-10,17-18H,5-6,11-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQHWUCXSOPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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